molecular formula C23H26FN5O3 B12506803 N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B12506803
M. Wt: 439.5 g/mol
InChI Key: KMIOJWCYOHBUJS-UHFFFAOYSA-N
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Preparation Methods

Vorolanib is synthesized through a series of chemical reactions involving specific reagents and conditionsIndustrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Vorolanib undergoes various chemical reactions, including:

Scientific Research Applications

Vorolanib has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of receptor tyrosine kinases.

    Biology: It helps in understanding the role of VEGFR and PDGFR in cellular processes.

    Medicine: Vorolanib is being investigated for its potential to treat diseases characterized by abnormal angiogenesis, such as nAMD and certain cancers.

    Industry: It is used in the development of new therapeutic agents targeting angiogenesis .

Mechanism of Action

Comparison with Similar Compounds

Vorolanib is often compared with other tyrosine kinase inhibitors such as sunitinib and axitinib. While all three compounds inhibit VEGFR, they differ in their selectivity and potency:

Properties

Molecular Formula

C23H26FN5O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)

InChI Key

KMIOJWCYOHBUJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Origin of Product

United States

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